molecular formula C24H17FN2O6S B2721224 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 902278-23-3

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

Katalognummer: B2721224
CAS-Nummer: 902278-23-3
Molekulargewicht: 480.47
InChI-Schlüssel: PZFJMHJQZVCZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a [1,3]dioxolo[4,5-g]quinolin core fused with a benzenesulfonyl group at position 7 and an 8-oxo moiety. The acetamide side chain is substituted with a 4-fluorophenyl group, which is known to enhance bioavailability and target selectivity in medicinal chemistry .

Eigenschaften

IUPAC Name

2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O6S/c25-15-6-8-16(9-7-15)26-23(28)13-27-12-22(34(30,31)17-4-2-1-3-5-17)24(29)18-10-20-21(11-19(18)27)33-14-32-20/h1-12H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFJMHJQZVCZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, typically starting with the preparation of the dioxoloquinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxoloquinoline structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature settings .

Analyse Chemischer Reaktionen

2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of this compound in combating cancer. For instance, derivatives of quinoline have shown significant anti-proliferative effects against various cancer cell lines. The compound was tested for its ability to induce apoptosis in MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, showcasing an IC50 value of 1.2 µM against MCF-7 cells .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structural characteristics suggest it may inhibit bacterial growth and could be effective against resistant strains.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. Notably, it may act as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in cholesterol biosynthesis and a target for treating hyperlipidemia and cardiovascular diseases .

Study 1: Anticancer Efficacy

In a controlled laboratory study, the compound was administered to MCF-7 cells. Results indicated significant cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic markers such as Caspase-3 and BAX . These findings suggest a mechanism through which the compound may exert its anticancer effects.

Study 2: Enzyme Inhibition

Another study focused on the compound's role as an HMG-CoA reductase inhibitor. It was found to reduce cholesterol levels in vivo significantly, indicating its potential as a therapeutic agent for hyperlipidemia-related conditions .

Wirkmechanismus

The mechanism of action of 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique benzenesulfonyl and dioxoloquinolin groups distinguish it from analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Solubility (H₂O)
Target Compound [1,3]dioxolo[4,5-g]quinolin 7-Benzenesulfonyl, N-(4-fluorophenyl) Not reported Not reported
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide () Dibenzoazepin 4-Fluorobiphenyl, methyl 451 (M−H)+ 50 mg/mL (tested via HPLC)
2-Chloro-N-(4-fluorophenyl)acetamide () Simple acetamide 4-Fluorophenyl, chloro 187.6 Not reported
2-{7-Benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-G]quinolin-5-YL}-N-(2H-1,3-benzodioxol-5-YL)acetamide () [1,3]dioxolo[4,5-g]quinolin 7-Benzoyl, N-(benzodioxol-5-yl) Not reported Not reported
  • Benzenesulfonyl vs.
  • Fluorophenyl Acetamide Motif (): The 4-fluorophenyl group is a common pharmacophore in analogs, likely improving metabolic stability and membrane permeability .

Solubility and Physicochemical Properties

  • While solubility data for the target compound is unavailable, compound 9 () demonstrated moderate water solubility (50 mg/mL) under standardized HPLC testing . The benzenesulfonyl group in the target compound may reduce solubility compared to non-sulfonylated analogs due to increased hydrophobicity.

Hydrogen Bonding and Crystallinity

  • Intermolecular Interactions (): The chloroacetamide analog exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing.

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity is provided. However, analogs with fluorophenyl and dioxoloquinolin moieties (e.g., ) are often explored for anticancer or antimicrobial properties.
  • Synthetic Optimization: Further studies could explore ultrasound-assisted protocols () to improve the target compound’s synthesis efficiency.

Biologische Aktivität

The compound 2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide , identified by its CAS number 902278-68-6, is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N2O6SC_{26}H_{22}N_{2}O_{6}S with a molecular weight of 490.5 g/mol. The compound features a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline exhibit significant anticancer properties. For instance, compounds similar in structure to the target compound have shown promising results against various cancer cell lines. In a study evaluating benzofuroquinoline derivatives, certain compounds exhibited IC50 values as low as 0.12 μM against MV-4-11 leukemia cells, indicating potent antileukemia activity .

Similarly, the compound's structural analogs were tested for cytotoxicity against human cancer cell lines, showing selective toxicity towards cancer cells over normal cells. Such selectivity is crucial for minimizing side effects in therapeutic applications.

The biological mechanisms underlying the anticancer effects of quinoline derivatives often involve the inhibition of critical cellular pathways. For example, many quinoline-based compounds function as inhibitors of kinases involved in cell cycle regulation and apoptosis. The compound may similarly interfere with these pathways, disrupting cancer cell proliferation and survival.

Case Studies and Research Findings

Study FocusFindingsReference
Antileukemia ActivityCompound analogs showed IC50 values as low as 0.12 μM against MV-4-11 cells
SelectivityHigh selectivity towards cancer cells compared to normal cells (SI = 79.5)
Antimicrobial ActivitySelective action against Gram-positive bacteria; potential for further development

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or substituents can significantly alter potency and selectivity. For example, the presence of electron-donating groups has been linked to enhanced activity against certain cancer cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.